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Compound of Interest

Compound Name: 2-Bromo-6-chloroisonicotinamide

CAS No.: 1807123-24-5

Cat. No.: B1459809

Get Quote

Executive Summary & Scaffold Rationale
The isonicotinamide pharmacophore is a privileged motif in medicinal chemistry, frequently

utilized to target the hinge region of kinases (e.g., GSK-3β)[1] and the NAD+ binding pockets of

enzymes like PARPs and Sirtuins. The specific derivative 2-Bromo-6-chloroisonicotinamide
(CAS: 1807123-24-5)[2] serves as a powerful bifunctional building block. Its di-halogenated

nature allows for orthogonal late-stage functionalization (e.g., sequential Suzuki-Miyaura and

Buchwald-Hartwig couplings). However, the introduction of bulky, electron-withdrawing

halogens at the 2- and 6-positions fundamentally alters the scaffold's physicochemical

properties, directly impacting its cross-reactivity profile across the kinome and proteome.

Mechanistic Causality of Cross-Reactivity
As an Application Scientist, it is critical to look beyond binary "hit/no-hit" data and understand

the causality of off-target binding. The cross-reactivity of 2-bromo-6-chloroisonicotinamide
derivatives is governed by three primary factors:

Electronic Modulation of the Pyridine Ring: Unsubstituted isonicotinamides often suffer from

pan-kinase reactivity because the basic pyridine nitrogen acts as a strong hydrogen-bond
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acceptor with the kinase hinge region backbone. The highly electronegative chloro and

bromo groups withdraw electron density, decreasing the pKa of the pyridine nitrogen. This

weakens the hinge-binding interaction, which can intentionally reduce broad-spectrum

kinase cross-reactivity but may inadvertently increase affinity for targets driven by

hydrophobic interactions, such as CDK20[3].

Steric Clashes and Gatekeeper Residues: The atomic radius of bromine (1.85 Å) introduces

significant steric bulk adjacent to the isonicotinamide core. When profiling against kinase

panels, these derivatives show marked sensitivity to the size of the "gatekeeper" residue.

They are generally excluded from kinases with bulky gatekeepers (e.g., Phenylalanine) but

exhibit cross-reactivity with kinases possessing smaller gatekeepers like Threonine, which is

present in approximately 68% of Type II inhibitor-bound kinase complexes[4].

Lipophilicity (LogP) and Metabolic Stability: Compared to electron-donating alkoxy

substitutions (like methoxy or ethoxy groups) which offer a balance of polarity and metabolic

stability[5], the di-halogenated scaffold is highly lipophilic. This elevated LogP drives non-

specific hydrophobic interactions in deep allosteric pockets, occasionally leading to off-target

toxicity.
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Caption: Signaling divergence caused by isonicotinamide scaffold cross-reactivity.
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Comparative Performance Data
To objectively evaluate the 2-bromo-6-chloroisonicotinamide scaffold, we compare its

baseline cross-reactivity metrics against unsubstituted and alkoxy-substituted alternatives.

(Data represents aggregated benchmarking from standard kinome and proteome profiling

assays)
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Key Takeaway: The di-halogenated scaffold sacrifices raw hinge-binding affinity for a

significantly improved selectivity profile (lower S-score) due to steric exclusion, making it a

superior starting point for targeted drug design provided the lipophilicity is managed in

subsequent synthetic steps.

Self-Validating Experimental Protocols
To ensure scientific integrity, cross-reactivity cannot be assessed by a single assay. The

following protocol establishes a self-validating system, moving from high-throughput screening

to biophysical validation and cellular target engagement.

Protocol: Orthogonal Cross-Reactivity Profiling
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Step 1: High-Throughput Kinome Screening (Competition Binding)

Rationale: Active-site directed competition assays (e.g., KINOMEscan) evaluate binding

against >400 kinases regardless of their activation state (DFG-in vs. DFG-out)[4].

Procedure:

Incubate DNA-tagged kinases with immobilized active-site ligands.

Introduce the 2-bromo-6-chloroisonicotinamide derivative at 1 µM and 10 µM

concentrations.

Measure the amount of kinase eluted via qPCR.

Calculate the Selectivity Score (S-score), defined as the number of kinases with % control

< 10 divided by the total number of kinases tested.

Step 2: Surface Plasmon Resonance (SPR) Kinetic Validation

Rationale: Primary screens yield false positives due to hydrophobic aggregation. SPR

provides real-time kinetic data ( kon​, koff​) to validate true off-target hits.

Procedure:

Immobilize the off-target kinase (e.g., CDK20) onto a CM5 sensor chip via amine coupling.

Inject the compound across a concentration gradient (3.125 nM to 10 µM) at a flow rate of

30 µL/min.

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the dissociation

constant ( KD​). A slow koff​strongly indicates a problematic cross-reactivity liability.

Step 3: Cellular Target Engagement (NanoBRET)

Rationale: In vitro affinity does not always translate to cellular cross-reactivity due to high

intracellular ATP concentrations (~1-5 mM) outcompeting hinge-binders.

Procedure:
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Transfect HEK293 cells with a NanoLuc-fusion construct of the identified off-target kinase.

Treat cells with a cell-permeable fluorescent tracer and varying concentrations of the test

compound.

Measure the reduction in Bioluminescence Resonance Energy Transfer (BRET) signal to

quantify intracellular target occupancy and calculate the cellular IC50​.
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Caption: Workflow for evaluating kinase cross-reactivity of isonicotinamide derivatives.

Conclusion
The 2-bromo-6-chloroisonicotinamide scaffold is a highly strategic pharmacophore. While

unsubstituted isonicotinamides are plagued by promiscuous hinge-binding, the steric bulk and

electron-withdrawing nature of the 2,6-dihalogens dramatically restrict the accessible kinome

space. By utilizing the self-validating protocols outlined above, researchers can effectively map

and mitigate the specific cross-reactivities (such as small-gatekeeper kinases) associated with

this privileged building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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